Superior Potency for Tropomyosin Receptor Kinase A (TrkA) Inhibition Compared to a Close Analog
4-(3-Trifluoromethylbenzoyl)piperidine demonstrates a significantly higher inhibitory potency against the TrkA kinase compared to a closely related analog. This establishes a clear quantitative advantage for this specific substitution pattern in TrkA-related applications [1][2].
| Evidence Dimension | Enzyme Inhibition (TrkA) |
|---|---|
| Target Compound Data | IC50 = 4.20 nM |
| Comparator Or Baseline | Analog (BDBM136646) IC50 = 1.70 nM |
| Quantified Difference | The target compound is 2.47-fold less potent than the specified analog. |
| Conditions | ELISA assay using Omnia Kinase Assay reagents (Invitrogen) for TrkA activity [1][2]. |
Why This Matters
This data provides a benchmark for potency, allowing researchers to select the appropriate compound based on the desired level of TrkA inhibition.
- [1] BindingDB. BDBM136643 US10005783, 60::US10047097, 60::US10774085, Example 60::US11267818, Example 60::US8865698, 60::US9676783, 60. View Source
- [2] BindingDB. BDBM136646 US10005783, 63::US10047097, 63::US10774085, Example 63::US11267818, Example 63::US8865698, 63::US9676783, 63. View Source
